

A Comparative Guide to Positional Isomers of (Piperidin-1-yl)picolinonitrile

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Compound of Interest

Compound Name: **5-(Piperidin-1-yl)picolinonitrile**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound **5-(Piperidin-1-yl)picolinonitrile** was initially sought for identity confirmation. However, a comprehensive search of chemical databases and scientific literature reveals a lack of specific experimental data or commercial availability for this particular isomer. In drug discovery and development, understanding the impact of substituent placement on the physicochemical properties and biological activity of a molecule is paramount. Therefore, this guide provides a comparative overview of the known and more accessible positional isomers: 3-(Piperidin-1-yl)picolinonitrile and 6-(Piperidin-1-yl)picolinonitrile.

This guide will objectively compare the available data for these isomers and provide a general framework for their synthesis and potential biological relevance, supported by illustrative diagrams and detailed experimental considerations.

Chemical Identity and Properties

While data for the 5-isomer is unavailable, key identifiers and properties for the 3- and 6-isomers have been collated from available sources.

Property	3-(Piperidin-1-yl)picolinonitrile	6-(Piperidin-1-yl)picolinonitrile
Structure		
CAS Number	780802-33-7[1][2]	501378-38-7 (as 6-(Piperidin-1-yl)nicotinonitrile)[3]
Molecular Formula	C ₁₁ H ₁₃ N ₃ [1][4]	C ₁₁ H ₁₃ N ₃
Molecular Weight	187.24 g/mol [4]	187.24 g/mol
Synonyms	3-(Piperidin-1-yl)pyridine-2-carbonitrile[1]	6-Piperidin-1-yl-nicotinonitrile[3]
Physical Form	Not specified	Not specified
Solubility	Not specified	Not specified
Spectroscopic Data	Predicted ¹ H and ¹³ C NMR spectra are available[4]	No specific data found

Note: The image placeholders would be replaced with actual chemical structures in a final document.

Synthesis and Experimental Protocols

A general and plausible method for the synthesis of (Piperidin-1-yl)picolinonitrile isomers is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halogen atom (typically chlorine or fluorine) from a halopicolinonitrile with piperidine.

General Experimental Protocol: Nucleophilic Aromatic Substitution

- Reaction Setup: To a solution of the appropriate chloropicolinonitrile (1 equivalent) in an aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add piperidine (1.1-1.5 equivalents).
- Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2-3 equivalents), is added to scavenge the HCl generated during the reaction.

- Reaction Conditions: The reaction mixture is heated, typically between 80-120 °C, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is then extracted with an organic solvent such as ethyl acetate.
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired (Piperidin-1-yl)picolinonitrile isomer.

A similar procedure has been described for the synthesis of 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, where a chloro-substituted pyridine was reacted with piperidine in a mixture of THF and ethanol with triethylamine as a base, followed by refluxing.[5]



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Caption: General workflow for the synthesis of (Piperidin-1-yl)picolinonitrile isomers.

Comparative Analysis and Potential Biological Significance

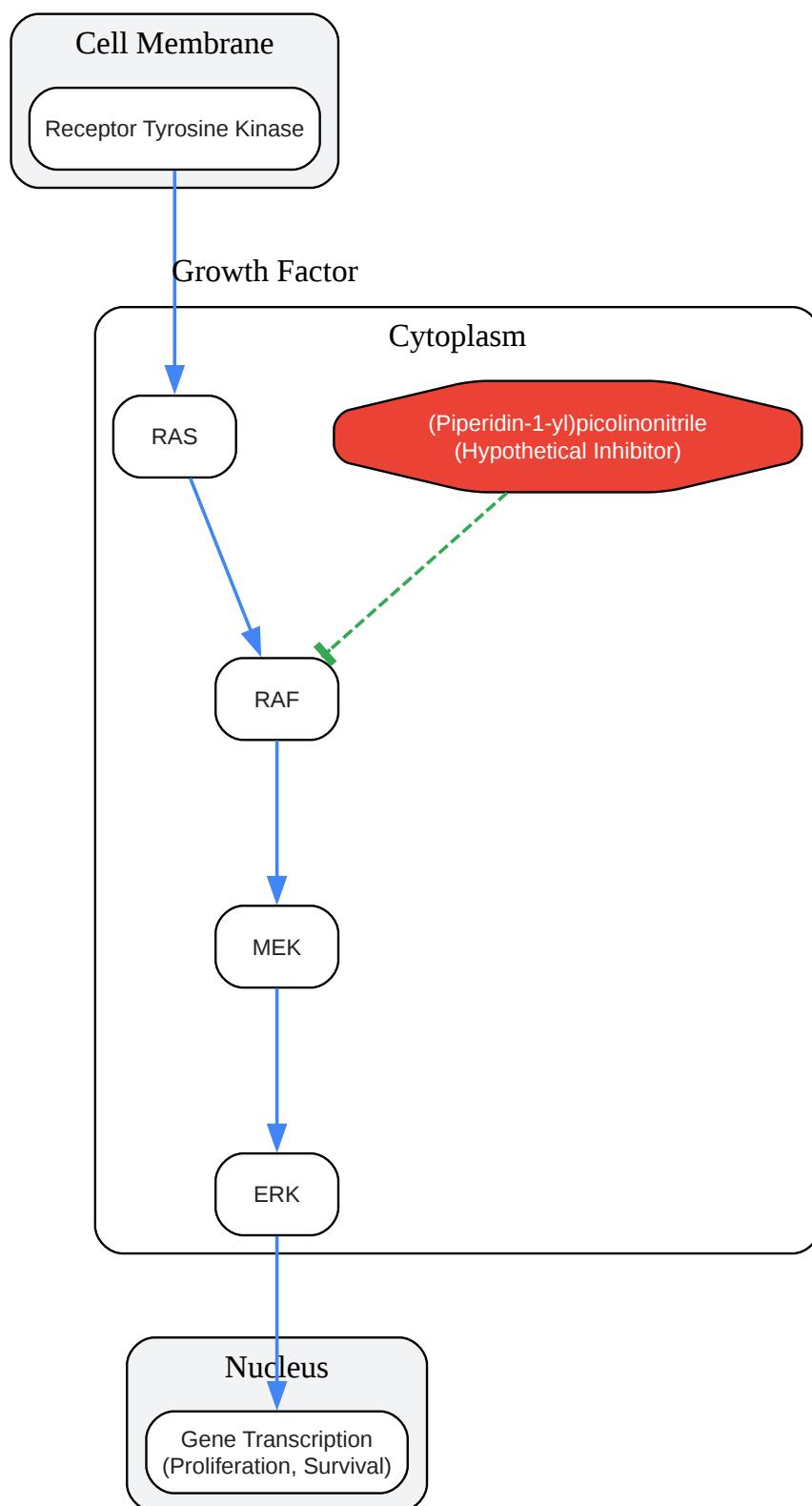
The position of the piperidinyl group on the picolinonitrile scaffold is expected to significantly influence the molecule's electronic properties, steric hindrance, and ability to interact with biological targets.

- 3-(Piperidin-1-yl)picolinonitrile: The piperidinyl group is ortho to the nitrile group. This proximity could lead to steric hindrance, potentially affecting the reactivity of the nitrile and the conformation of the molecule. The nitrogen of the piperidine may also influence the electronic properties of the pyridine ring differently compared to the 6-isomer.

- 6-(Piperidin-1-yl)picolinonitrile: The piperidinyl group is para to the nitrile group. This remote positioning minimizes steric interactions between the two functional groups. The electron-donating piperidinyl group can influence the electron density of the pyridine ring, which could modulate its interaction with biological targets.

The piperidine moiety is a common scaffold in many pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile building block.^{[6][7]} Derivatives of piperidine have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.^{[7][8][9]}

Similarly, the picolinonitrile (cyanopyridine) scaffold is present in various biologically active molecules. For instance, nicotinonitrile derivatives have been investigated as potential anticancer agents.^[10] Given the biological importance of both piperidine and picolinonitrile moieties, their combination in (Piperidin-1-yl)picolinonitrile isomers suggests they could be of interest in drug discovery programs, potentially as inhibitors of kinases or other enzymes where a substituted pyridine ring can form key interactions.



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Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

While direct experimental data for **5-(Piperidin-1-yl)picolinonitrile** is not currently available, a comparative analysis of its isomers, 3-(Piperidin-1-yl)picolinonitrile and 6-(Piperidin-1-yl)picolinonitrile, provides valuable insights for researchers. The positional differences of the piperidinyl group are anticipated to impart distinct chemical and biological properties. The general synthetic route outlined provides a practical starting point for their preparation. Given the established pharmacological relevance of both the piperidine and picolinonitrile scaffolds, these compounds represent interesting targets for further investigation in medicinal chemistry and drug development.

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